molecular formula C18H26N2O B2834488 N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide CAS No. 863001-82-5

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide

Cat. No.: B2834488
CAS No.: 863001-82-5
M. Wt: 286.419
InChI Key: WYLAOCCBPDALLO-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide is a synthetic organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, under acidic or basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Saturated indole derivatives.

    Substitution: Various N-substituted indole derivatives.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-indol-3-yl)methyl]-2-propylpentanamide
  • N-[(2-methyl-1H-indol-3-yl)methyl]-2-propylpentanamide

Uniqueness

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-4-6-15(7-5-2)18(21)19-12-14-8-9-17-16(11-14)10-13(3)20-17/h8-11,15,20H,4-7,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLAOCCBPDALLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC1=CC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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